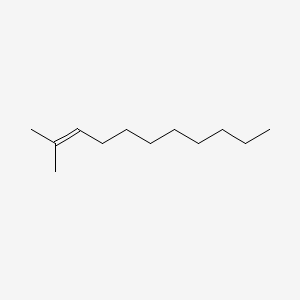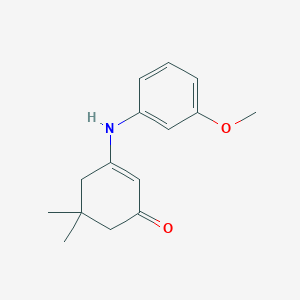
N-Pentadecanoyl-D-erythro-sphingosine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C15 Ceramide-d7 (d181-d7/150), N-pentadecanoyl-D-erythro-sphingosine(d7), powder: is a synthetic ceramide containing sphingosine with pentadecanoic acid. It is a deuterated derivative of C15 Ceramide (d18:1/15:0), which means it has been labeled with deuterium, a stable isotope of hydrogen. This compound is used extensively in scientific research due to its stability and unique properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C15 Ceramide-d7 (d18:1-d7/15:0) involves the incorporation of deuterium into the sphingosine backbone. The general synthetic route includes the following steps:
Synthesis of Deuterated Sphingosine: The sphingosine backbone is synthesized with deuterium atoms incorporated at specific positions.
Acylation: The deuterated sphingosine is then acylated with pentadecanoic acid to form the final product.
Industrial Production Methods: Industrial production of C15 Ceramide-d7 (d18:1-d7/15:0) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
化学反应分析
Types of Reactions: C15 Ceramide-d7 (d18:1-d7/15:0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert it back to sphingosine.
Substitution: Substitution reactions can modify the acyl chain or the sphingosine backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Sphingosine: Formed through reduction.
Modified ceramides: Formed through substitution reactions.
科学研究应用
C15 Ceramide-d7 (d18:1-d7/15:0) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of ceramides and sphingolipids.
Biology: Studied for its role in cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
作用机制
The mechanism of action of C15 Ceramide-d7 (d18:1-d7/15:0) involves its interaction with cellular membranes and signaling pathways:
Molecular Targets: It targets sphingolipid metabolic pathways and enzymes involved in ceramide synthesis and degradation.
Pathways Involved: It plays a role in the regulation of apoptosis, cell differentiation, and proliferation by modulating the levels of bioactive sphingolipids.
相似化合物的比较
- C18 Ceramide-d7 (d18:1-d7/18:0)
- C16 Ceramide-d7 (d18:1-d7/16:0)
- C24:1 Ceramide-d7 (d18:1-d7/24:1 (15Z))
- C24 Ceramide-d7 (d18:1-d7/24:0)
Comparison:
- Chain Length: The primary difference lies in the length of the acyl chain. C15 Ceramide-d7 has a 15-carbon acyl chain, while the others have varying lengths (16, 18, 24 carbons).
- Applications: While all these compounds are used in similar research applications, the specific chain length can influence their biological activity and function .
属性
分子式 |
C33H65NO3 |
|---|---|
分子量 |
530.9 g/mol |
IUPAC 名称 |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2 |
InChI 键 |
HBULQAPKKLNTLT-CVNQHAACSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















